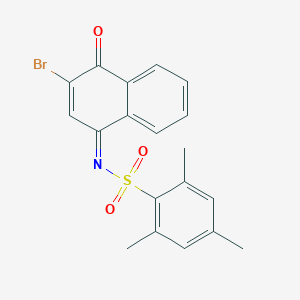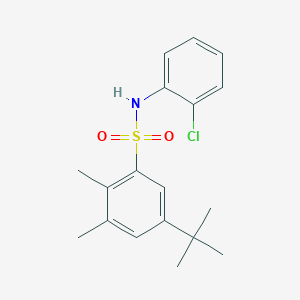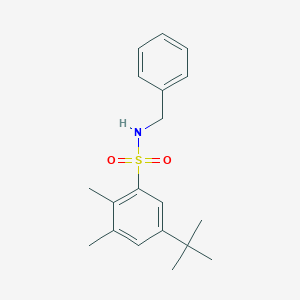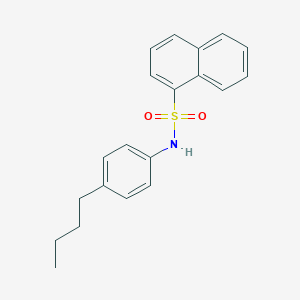
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a compound that has been extensively studied for its potential therapeutic applications. BON belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
作用機序
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is necessary for the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide binds to the colchicine-binding site of tubulin, which prevents tubulin from polymerizing and disrupts microtubule dynamics. This leads to cell cycle arrest and eventually apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth and proliferation. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also inhibits the production of inflammatory cytokines, which reduces inflammation and may have therapeutic implications in various inflammatory diseases.
実験室実験の利点と制限
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have low toxicity in normal cells, which is an important consideration for the development of anticancer agents. However, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also has a short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is to develop more potent and selective analogs of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide that can overcome its limitations. Another direction is to investigate the combination of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide with other anticancer agents to enhance its efficacy. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have potential as an anti-inflammatory agent, and further research is needed to explore its therapeutic applications in inflammatory diseases. Overall, the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has provided valuable insights into its potential as a therapeutic agent, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the condensation reaction between 3-bromo-4-hydroxy-1-naphthaldehyde and 2,4,6-trimethylbenzenesulfonamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization. The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been optimized to achieve high yields and purity, and the compound has been characterized by various spectroscopic techniques.
科学的研究の応用
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is in the treatment of cancer. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells.
In addition to its anticancer activity, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been studied for its potential as an anti-inflammatory agent. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C19H16BrNO3S |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChIキー |
LOYOBXXMALEPAS-FXBPSFAMSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)


![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)


![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)